molecular formula C26H20N2O9S2 B4942717 3,3'-[oxybis(4,1-phenylenesulfonylimino)]dibenzoic acid

3,3'-[oxybis(4,1-phenylenesulfonylimino)]dibenzoic acid

Cat. No. B4942717
M. Wt: 568.6 g/mol
InChI Key: BAFDWYZNMJSUCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,3'-[oxybis(4,1-phenylenesulfonylimino)]dibenzoic acid often involves the condensation of aromatic dicarboxylic acids with diamines or diols in the presence of dehydrating agents or direct functionalization of preformed polymers. For example, the synthesis and X-ray study of similar polyarylate models based on fluorinated bisphenols and aromatic dicarboxylic acids have been reported, providing insights into the conformational flexibility and arrangement of polymer chains (Lindeman et al., 1985).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by X-ray diffraction and quantum-chemical calculations. The structural determination helps in understanding the conformational behavior and intermolecular interactions within the compound or its polymeric forms. For instance, the study of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid revealed its structural features and potential reactivity patterns (Shtabova et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 3,3'-[oxybis(4,1-phenylenesulfonylimino)]dibenzoic acid or its analogs may include polymerization, cross-linking, and functionalization reactions. These reactions can significantly alter the material's properties, making it suitable for various applications. For instance, the electrochemical and quantum chemical investigation of a related compound, 1,4-Ph(OX)2(Ts)2, on aluminum alloy corrosion provides insight into the chemical reactivity and potential applications in corrosion inhibition (Ehsani et al., 2014).

properties

IUPAC Name

3-[[4-[4-[(3-carboxyphenyl)sulfamoyl]phenoxy]phenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O9S2/c29-25(30)17-3-1-5-19(15-17)27-38(33,34)23-11-7-21(8-12-23)37-22-9-13-24(14-10-22)39(35,36)28-20-6-2-4-18(16-20)26(31)32/h1-16,27-28H,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFDWYZNMJSUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-{4-[(3-Carboxyphenyl)sulfamoyl]phenoxy}benzenesulfonamido)benzoic acid

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